

Fobrepodacin Disodium: A Novel Tool for Investigating Bacterial DNA Replication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: B12297940

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin disodium (SPR720) is an investigational oral prodrug that is rapidly converted in vivo to its active form, SPR719.^[1] This novel aminobenzimidazole compound targets the ATPase activity of the bacterial DNA gyrase subunit B (GyrB), a critical enzyme for bacterial survival.^{[2][3]} DNA gyrase, a type II topoisomerase, is essential for relieving the topological stress that arises during DNA replication and transcription by introducing negative supercoils into the DNA.^{[4][5]} By inhibiting the ATPase function of GyrB, SPR719 effectively blocks DNA replication, leading to bacterial cell death.^{[4][6]} This unique mechanism of action, distinct from that of fluoroquinolones which target the GyrA subunit, makes **fobrepodacin disodium** a valuable tool for studying bacterial DNA replication and a promising candidate for combating drug-resistant bacteria.^{[2][7]}

Mechanism of Action

Fobrepodacin disodium's active metabolite, SPR719, acts as a competitive inhibitor of ATP binding to the GyrB subunit of DNA gyrase.^[6] This inhibition prevents the enzyme from hydrolyzing ATP, a process that provides the necessary energy for its supercoiling activity. The disruption of DNA gyrase function leads to the accumulation of positive supercoils ahead of the replication fork, ultimately stalling the progression of the entire replisome and inhibiting DNA synthesis.^[8] In some bacteria, SPR719 has also been shown to inhibit topoisomerase IV,

another type II topoisomerase involved in the decatenation of daughter chromosomes after replication.[9]

Applications in Research

Fubrepodacin disodium, through its active form SPR719, serves as a specific and potent inhibitor for a range of research applications aimed at understanding bacterial DNA replication:

- Studying the Role of DNA Gyrase: By specifically targeting GyrB, researchers can elucidate the precise roles of this enzyme subunit in different stages of DNA replication and other DNA-dependent processes.
- Investigating Replisome Dynamics: The compound can be used to study the consequences of gyrase inhibition on the assembly, progression, and disassembly of the bacterial replisome.[8]
- Elucidating Mechanisms of Antibiotic Resistance: Studying the development of resistance to SPR719 can reveal novel mutations in the *gyrB* gene and other potential resistance mechanisms, such as efflux pumps.[10]
- Screening for Novel Antibacterial Agents: **Fubrepodacin disodium** can be used as a reference compound in high-throughput screening assays to identify new inhibitors of DNA gyrase or other components of the DNA replication machinery.
- Validating DNA Gyrase as a Drug Target: Its potent activity against a variety of bacterial pathogens, including multidrug-resistant strains, reinforces the validity of DNA gyrase as a crucial target for antibacterial drug development.

Quantitative Data

The following tables summarize the in vitro activity of SPR719, the active form of **fubrepodacin disodium**, against various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of SPR719 against Mycobacterium Species

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
Mycobacterium avium complex	2.0	4.0	0.125 - 16
Mycobacterium kansasii	-	0.125	0.031 - 16
Mycobacterium abscessus	2.0	8.0	0.125 - 8
Mycobacterium ulcerans	-	-	0.125 - 0.25
Mycobacterium marinum	-	-	0.5 - 1.0
Mycobacterium chimaera	-	-	<0.03 - 2.0

Data compiled from multiple sources.

Table 2: DNA Gyrase B Inhibition by SPR719

Parameter	Value
Binding Free Energy (Calculated from K _i)	-11.04 kcal/mol

This value reflects the strong binding affinity of SPR719 to the GyrB subunit.[\[3\]](#)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of SPR719 against a target bacterial strain.

Materials:

- SPR719 (active form of **fobrepodacin disodium**)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Bacterial Inoculum:
 - Aseptically pick several colonies of the test bacterium from a fresh agar plate.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Preparation of SPR719 Dilutions:
 - Prepare a stock solution of SPR719 in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of the SPR719 stock solution in CAMHB in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 50 μ L.
- Inoculation:
 - Add 50 μ L of the prepared bacterial inoculum to each well containing the SPR719 dilutions.

- Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).
- Incubation:
 - Cover the plate and incubate at 35-37°C for 16-24 hours, or until sufficient growth is observed in the positive control well.
- Reading the MIC:
 - The MIC is the lowest concentration of SPR719 that completely inhibits visible growth of the bacteria.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of SPR719 to inhibit the supercoiling activity of DNA gyrase.

Materials:

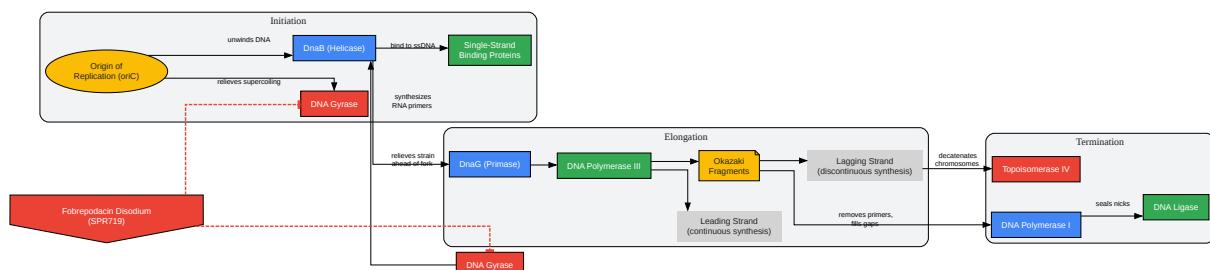
- Purified bacterial DNA gyrase (GyrA and GyrB subunits)
- Relaxed circular plasmid DNA (e.g., pBR322)
- SPR719
- Assay Buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)
- Stop Buffer (containing SDS and a loading dye)
- Agarose gel electrophoresis system
- DNA staining agent (e.g., ethidium bromide)
- UV transilluminator

Procedure:

- Reaction Setup:

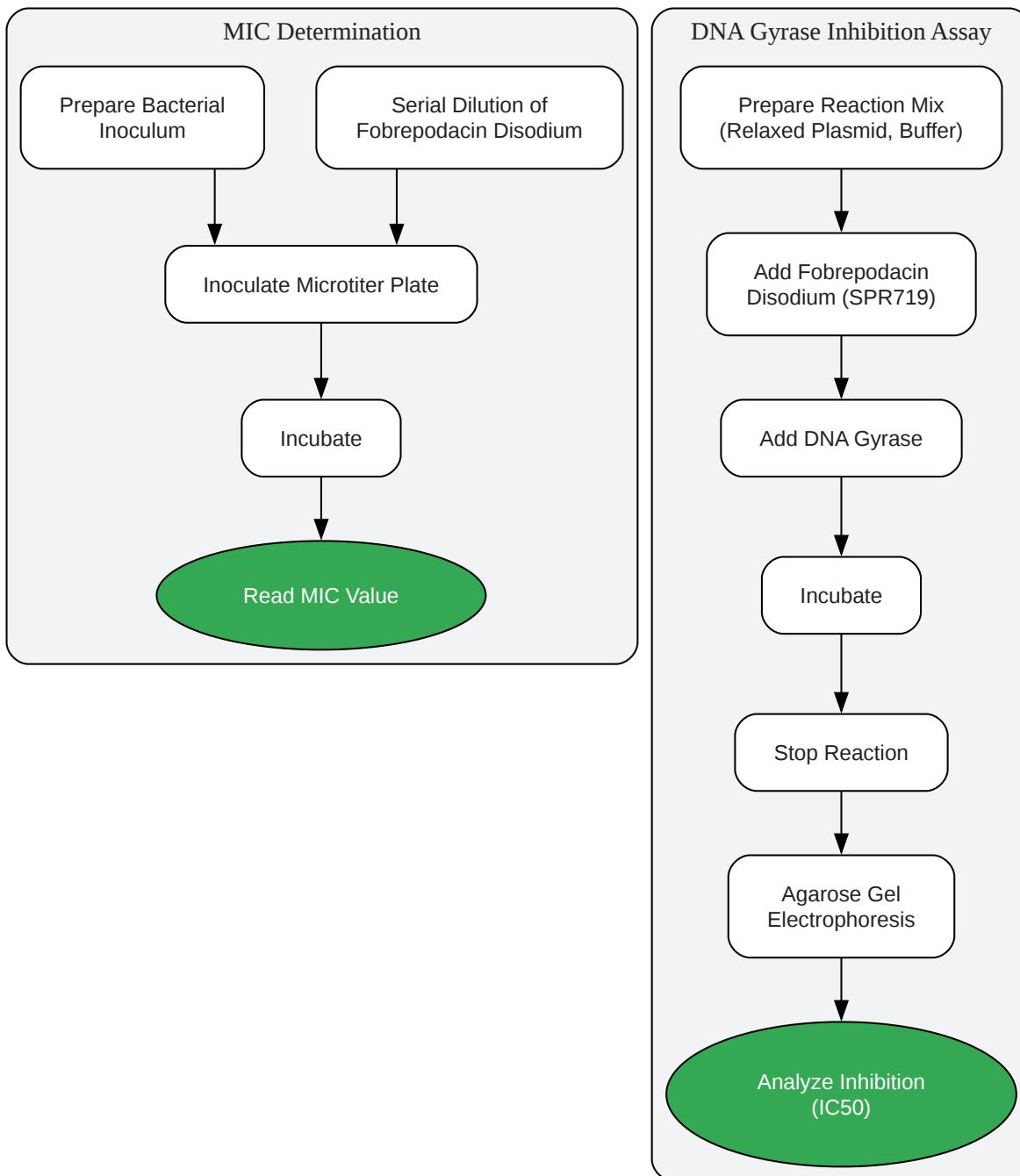
- In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and varying concentrations of SPR719.
- Include a positive control (no inhibitor) and a negative control (no enzyme).
- Enzyme Addition:
 - Add a pre-determined amount of DNA gyrase to each reaction tube to initiate the supercoiling reaction.
- Incubation:
 - Incubate the reactions at 37°C for 30-60 minutes.
- Reaction Termination:
 - Stop the reaction by adding the stop buffer.
- Agarose Gel Electrophoresis:
 - Load the reaction products onto an agarose gel.
 - Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.
- Visualization and Analysis:
 - Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
 - In the presence of active DNA gyrase (positive control), the relaxed plasmid will be converted to its supercoiled form, which migrates faster in the gel.
 - Inhibition of gyrase activity by SPR719 will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.

Visualizations



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Caption: Bacterial DNA Replication Pathway and the inhibitory action of Fobrepodacin.

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Caption: Experimental workflows for MIC and DNA gyrase inhibition assays.

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- To cite this document: BenchChem. [Fobrepodacin Disodium: A Novel Tool for Investigating Bacterial DNA Replication]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-for-studying-bacterial-dna-replication>]

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